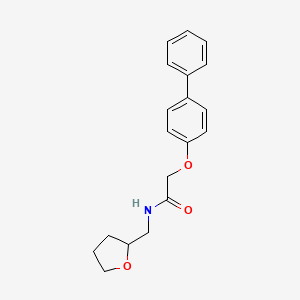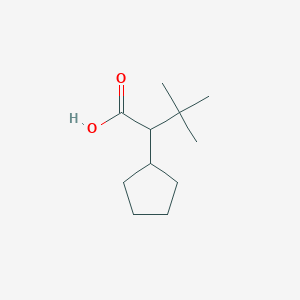
2-Cyclopentyl-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Cyclopentyl-3,3-dimethylbutanoic acid” is a chemical compound with the CAS Number: 1535372-08-7 . It has a molecular weight of 184.28 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyclopentyl-3,3-dimethylbutanoic acid . The InChI code for the compound is 1S/C11H20O2/c1-11(2,3)9(10(12)13)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,12,13) .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The compound is stored at room temperature .
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Bernard et al. (2005) developed a method for preparing 2,2-dimethyl cyclopentanones by acid-catalyzed ring expansion of isopropenylcyclobutanols. This technique facilitates access to sesquiterpenes cuparanes and herbertanes, as demonstrated by synthesizing (±)-alpha-cuparenone and (±)-herbertene, showcasing the utility in synthesizing complex organic structures from simpler precursors Chemical communications.
Structural Analysis and Molecular Design
- Yin et al. (2007) synthesized 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide, highlighting the flexibility and diversity in designing molecules with specific chiral centers and potential applications in developing pharmaceuticals or materials with desired optical properties Acta Crystallographica Section E: Structure Reports Online.
Photocatalysis and Material Science
- Lei et al. (2017) reported a method for the intermolecular [2+2] photodimerization of chalcones and cinnamic acid derivatives under visible light, providing an efficient solution for constructing cyclobutanes. This work opens avenues for developing photochemical processes in synthetic organic chemistry and materials science Angewandte Chemie.
Safety and Hazards
properties
IUPAC Name |
2-cyclopentyl-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)9(10(12)13)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRVXFFPRGIEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614082.png)
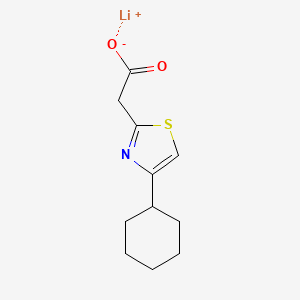
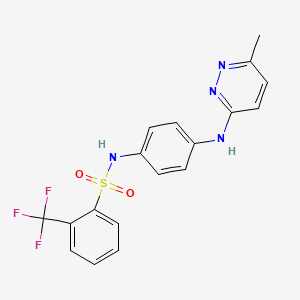
![N-benzyl-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2614085.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)
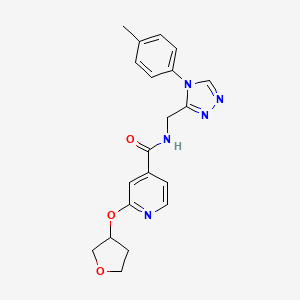
![6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2614091.png)
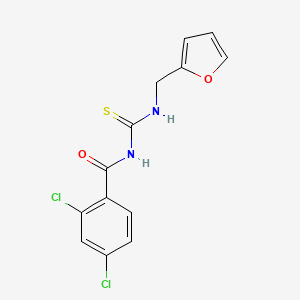
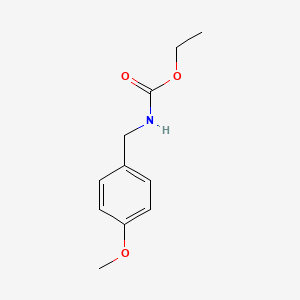


![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2614101.png)
